molecular formula C11H18BrNO3 B1376229 tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate CAS No. 1073632-93-5

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate

Cat. No.: B1376229
CAS No.: 1073632-93-5
M. Wt: 292.17 g/mol
InChI Key: ORMQSOBDBIXCHD-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate group attached to a cyclohexyl ring. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4-oxocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which result in unique chemical properties and applications. The presence of different substituents can significantly influence the reactivity, stability, and biological activity of these compounds.

Properties

IUPAC Name

tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQSOBDBIXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735438
Record name tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073632-93-5
Record name tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (4-Oxo-cyclohexyl)-carbamic acid tert-butyl ester (10 grams, 46 mmol) and aluminum chloride (0.25 grams, 2 mmol) in tetrahydrofuran (30 mL) and diethyl ether (30 mL) was cooled to 0° C., then treated with bromine (2.4 mL, 46 mmol) over a period of 30 minutes. The reaction mass was stirred for 24 hours at 0-5° C. After completion of reaction, the obtained solids were filtered and lower filtrate was concentrated under vacuum. The obtained crude was triturated with diethyl ether and the resulted solids were filtered and dried under vacuum to obtain the title compound (9.0 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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